Tenofovir Monomethyl Ester is a significant compound in the field of medicinal chemistry, particularly as a precursor in the synthesis of antiviral medications. It is derived from tenofovir, which is primarily used in the treatment of human immunodeficiency virus and hepatitis B virus infections. The compound is classified under nucleoside analogs, which mimic the natural nucleosides in the body, inhibiting viral replication.
Tenofovir Monomethyl Ester originates from the hydrolysis of tenofovir disoproxil fumarate, a prodrug form of tenofovir. This compound falls under the category of nucleotide analogs, specifically designed to interfere with viral DNA synthesis. Its classification as a monomethyl ester indicates that it contains one methyl ester group attached to the tenofovir backbone.
The synthesis of Tenofovir Monomethyl Ester can be achieved through various chemical methods. One notable approach involves the reaction of tenofovir with chloromethyl isopropyl carbonate in the presence of triethylamine, which acts as a base to facilitate the esterification reaction. This method allows for controlled conditions to optimize yield and purity .
The molecular structure of Tenofovir Monomethyl Ester can be represented as follows:
The structure consists of a phosphonate group attached to a modified nucleoside base, with a methyl ester functional group enhancing its lipophilicity compared to its parent compound, tenofovir. This modification is crucial for its pharmacokinetic properties.
Tenofovir Monomethyl Ester participates in several chemical reactions that are essential for its functionality as an antiviral agent. The primary reaction involves phosphorylation, where intracellular kinases convert Tenofovir Monomethyl Ester into its active form, tenofovir diphosphate. This transformation is critical for exerting its antiviral effects by inhibiting viral polymerases .
Additionally, during the synthesis process, purification steps such as liquid-liquid extraction using ethyl acetate and water are employed to separate the desired monomethyl ester from by-products, ensuring high purity levels for pharmaceutical applications .
The mechanism of action for Tenofovir Monomethyl Ester primarily revolves around its conversion into tenofovir diphosphate within host cells. Once inside, it undergoes phosphorylation through cellular enzymes, leading to the formation of an active nucleotide analog that competes with natural deoxyadenosine triphosphate during viral DNA synthesis. This competition effectively halts viral replication by terminating elongation of the viral DNA strand .
The pharmacokinetics of Tenofovir Monomethyl Ester indicate rapid absorption and conversion following oral administration, with peak plasma concentrations occurring approximately 0.5 hours post-dose . This swift action underscores its potential effectiveness in clinical settings.
These properties are essential for formulating effective drug delivery systems that enhance bioavailability while minimizing degradation during storage .
Tenofovir Monomethyl Ester serves as an important intermediate in synthesizing various antiviral medications targeting human immunodeficiency virus and hepatitis B virus. Its role as a precursor allows for the development of more effective formulations with improved pharmacological profiles.
Moreover, ongoing research into optimizing synthesis methods aims to reduce costs associated with HIV/AIDS treatments, thereby increasing accessibility for patients in need . Additionally, investigations into alternative synthetic routes continue to evolve, focusing on sustainability and efficiency within pharmaceutical manufacturing processes .
The systematic IUPAC name for Tenofovir Monomethyl Ester is [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid, reflecting its precise atomic connectivity and stereochemical orientation. The molecular architecture features a chiral center at the propyloxy carbon (R-configuration), which is essential for its biological activity and metabolic recognition. This configuration mirrors the stereospecificity observed in the parent tenofovir molecule, maintaining the (R)-enantiomer form that demonstrates optimal antiviral efficacy. The phosphonate group is mono-esterified with a methyl group (–OCH3), distinguishing it from diester prodrugs like tenofovir disoproxil. The compound's SMILES representation (CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC) and InChIKey (QNIIFMBLEIMHIO-SSDOTTSWSA-N) provide unique identifiers for its chemical structure [6].
Tenofovir Monomethyl Ester bridges the chemical space between the highly polar tenofovir molecule and clinically established prodrugs. The methyl esterification at one phosphonate oxygen significantly increases lipophilicity compared to tenofovir (logP -3.55), while maintaining greater polarity than diester prodrugs. This strategic modification impacts absorption characteristics and metabolic stability:
Table 1: Structural and Properties Comparison of Tenofovir Derivatives
Compound | Ester Groups | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
Tenofovir | None | C9H14N5O4P | 287.2 | Divalent phosphonic acid |
Tenofovir Monomethyl Ester | Methyl | C10H16N5O4P | 301.24 | Mono-methyl phosphonate ester |
TDF (Tenofovir Disoproxil) | Isopropyloxycarbonyloxymethyl (x2) | C19H30N5O10P | 519.4 | Bis-carboxylate ester |
TAF (Tenofovir Alafenamide) | L-Alanine isopropyl ester | C21H29N6O5P | 476.5 | Phosphonoamidate with phenol |
TMF (Tenofovir Amibufenamide) | Modified alanine benzyl ester | C23H32N6O5P | 503.5 | Methyl-benzyl phosphonoamidate |
Unlike TDF's bis-carboxylate ester structure which undergoes rapid hydrolysis in intestinal fluids and plasma, the monomethyl ester exhibits different metabolic stability. Compared to TAF's phosphonoamidate linkage designed for targeted hepatic activation, the monomethyl ester represents a simpler prodrug approach. Recent developments include monobenzyl ester phosphonoamidate prodrugs that demonstrate improved intrahepatic tenofovir delivery while generating less toxic metabolites (benzyl alcohol) than TAF's phenolic byproduct [3] [9].
The chemical rationale for esterifying tenofovir centers on overcoming its extreme polarity (logD7.4 = -3.55) and consequent poor membrane permeability. Phosphonate groups confer high water solubility but prevent efficient cellular uptake via passive diffusion. By masking one negative charge through methyl esterification, Tenofovir Monomethyl Ester achieves increased lipophilicity (predicted XLogP3 = -1.1), facilitating absorption across the intestinal epithelium. This chemical modification follows established prodrug strategies employed for nucleotide analogs, where esterification temporarily masks polar functionalities to enhance bioavailability [1] [6].
The metabolic activation pathway involves sequential enzymatic hydrolysis:
The chemical transformation can be represented as:Tenofovir Monomethyl Ester + H2O → Tenofovir + MethanolThis hydrolysis occurs predominantly after cellular uptake, differing from TDF which undergoes significant pre-systemic conversion to tenofovir in the intestinal lumen and portal blood, reducing its effective dose delivery [4] [6].
The development of tenofovir prodrugs represents a chemical evolution addressing bioavailability and toxicity challenges:
Within this development trajectory, Tenofovir Monomethyl Ester represents both a metabolic intermediate of diester prodrugs and a chemical prototype for novel monoester prodrug designs. Recent research explores bis(l-amino acid) ester prodrugs (e.g., bis-l-valine ester) showing 3-fold higher bioavailability than TDF in rat models, validating the ongoing innovation in ester-based prodrug strategies [9].
Tenofovir Monomethyl Ester serves as a precursor reservoir for intracellular tenofovir diphosphate (TFV-DP), the pharmacologically active species. In HBV-positive HepG2.2.15 cells, novel tenofovir prodrugs designed to generate monomethyl ester intermediates demonstrate potent antiviral activity:
Table 2: In Vitro Anti-HBV Activity of Tenofovir Prodrugs
Compound | EC50 (nM) HBV DNA Replication | CC50 (μM) | Selectivity Index (CC50/EC50) |
---|---|---|---|
TMF | 7.29 ± 0.71 | >100 | >13,700 |
TAF | 12.17 ± 0.56 | >100 | >8,200 |
TDF | 22.45 ± 3.21 | >100 | >4,450 |
Bis-l-Valine ester | 0.71 ± 0.23 | 57.28 | 80 |
Tenofovir | 15.95 ± 7.36 | 435.22 | 27 |
The enhanced activity of newer prodrugs correlates with intracellular TFV-DP concentrations. TMF generates 5.3-fold higher hepatic TFV-DP in mice than TDF, explaining its superior EC50. Similarly, bis-l-valine tenofovir prodrugs achieve significantly greater hepatic loading than TDF, demonstrating how ester modifications influence tissue-specific delivery [2] .
The structure-activity relationship (SAR) reveals that antiviral potency depends critically on:
Phosphonoamidate prodrugs incorporating benzyl ester groups (without methyl substitutions) demonstrate particularly efficient conversion to TFV monophosphate in hepatocytes, leading to high TFV-DP formation and potent HBV DNA suppression [9].
The biotransformation pathway of Tenofovir Monomethyl Ester involves multiple enzymatic steps:
Table 3: Metabolic Stability Parameters of Tenofovir Prodrugs
Prodrug | Half-life in Human Intestinal Fluid (min) | Hepatic Activation Efficiency | Systemic Tenofovir Exposure (AUC, ng·h/mL) |
---|---|---|---|
TDF | < 5 | Low | 2148 (rat) |
TAF | > 120 | High (cathepsin A dependent) | 699 (rat) |
TMF | > 120 | Very high | 2882 (rat) |
Tenofovir Monomethyl Ester | Intermediate | Moderate | Data limited |
Bis-l-Valine ester | > 60 | High | 6524 (rat) |
The metabolic stability of the ester linkage significantly influences pharmacokinetics. TDF's rapid hydrolysis in intestinal fluid (t1/2 < 5 minutes) limits intact prodrug absorption. In contrast, phosphonoamidate prodrugs like TAF and TMF show extended half-lives (>120 minutes) in intestinal environments due to their chemical resistance to non-specific esterases. This allows greater intact prodrug absorption and targeted activation in hepatocytes [4]. Novel monobenzyl ester phosphonoamidate prodrugs exhibit optimized hydrolysis kinetics – the benzyl group's electron-deficient aromatic ring facilitates nucleophilic attack during the activation step, enhancing intracellular TFV-DP generation while maintaining plasma stability [9].
The synthesis of Tenofovir Monomethyl Ester involves phosphonate esterification chemistry starting from tenofovir:
The compound typically presents as a pale yellow thick oil or off-white gel with limited crystallinity. Its solubility profile includes moderate solubility in DMSO and methanol but poor aqueous solubility. The boiling point is estimated at 580.7±60.0°C at 760 mmHg, with a density of 1.47±0.1 g/cm3 [6] [10].
Advanced prodrug syntheses focus on stereochemical integrity during phosphoramidate formation. The chiral phosphorus center created during coupling may generate diastereomers with potentially different metabolic rates. Recent synthetic approaches employ stereoselective phosphitylation reagents to control this configuration, ensuring reproducible pharmacokinetic profiles [9].
Robust analytical methods are essential for quality control of Tenofovir Monomethyl Ester:
Analytical challenges include:
Recent method developments incorporate derivatization techniques using chloroacetaldehyde to enhance detection sensitivity for tenofovir and its esters in biological samples [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7